N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-isoleucine is a complex peptide compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acids linked together, forming a peptide chain. The presence of the diaminomethylidene group adds to its unique chemical properties, making it a subject of interest in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through specific reagents and conditions that facilitate its incorporation into the peptide structure.
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptide.
Chemical Reactions Analysis
Types of Reactions: N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosyl residue, leading to the formation of dityrosine or other oxidized products.
Reduction: The compound can be reduced under specific conditions, affecting the diaminomethylidene group.
Substitution: Amino acid residues within the peptide can be substituted with other functional groups, altering its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Various reagents depending on the desired substitution, such as acylating agents for introducing acyl groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dityrosine, while reduction can lead to the formation of reduced peptide derivatives.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-isoleucine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-isoleucine involves its interaction with specific molecular targets and pathways. The diaminomethylidene group plays a crucial role in binding to target proteins, influencing their activity. This compound can modulate signaling pathways, leading to various biological effects, such as enzyme inhibition or activation.
Comparison with Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan .
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine .
Uniqueness: N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-isoleucine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This structural uniqueness contributes to its distinct chemical properties and biological activities, setting it apart from other similar peptides.
Properties
CAS No. |
287733-38-4 |
---|---|
Molecular Formula |
C32H52N8O7 |
Molecular Weight |
660.8 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C32H52N8O7/c1-5-19(4)26(31(46)47)39-29(44)25-9-7-15-40(25)30(45)24(16-18(2)3)38-28(43)23(17-20-10-12-21(41)13-11-20)37-27(42)22(33)8-6-14-36-32(34)35/h10-13,18-19,22-26,41H,5-9,14-17,33H2,1-4H3,(H,37,42)(H,38,43)(H,39,44)(H,46,47)(H4,34,35,36)/t19-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
QJKCDHBUDGDMNS-KTHKBMNISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.